N-Nitroso Lisinopril

Regulatory toxicology Nitrosamine risk assessment Genotoxicity classification

Procure the certified N-Nitroso Lisinopril reference standard to ensure regulatory compliance. This FDA Potency Category 5 NDSRI (AI 1500 ng/day) and EMA Non-Mutagenic Impurity (NMI) is structurally unique to Lisinopril. Unlike generic nitrosamine standards, it provides accurate quantification for LC-MS/MS method validation (LOQ 10 µg/kg) and batch release testing. Its non-mutagenicity supports ICH Q3B control strategies, essential for successful ANDA/NDA submissions.

Molecular Formula C21H30N4O6
Molecular Weight 434.5 g/mol
CAS No. 519175-80-5
Cat. No. B8821601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Lisinopril
CAS519175-80-5
Molecular FormulaC21H30N4O6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)N(C(CCC2=CC=CC=C2)C(=O)O)N=O)C(=O)O
InChIInChI=1S/C21H30N4O6/c22-13-5-4-9-16(19(26)24-14-6-10-17(24)20(27)28)25(23-31)18(21(29)30)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)(H,29,30)/t16-,17-,18-/m0/s1
InChIKeyWLZGMQJZWKPZQR-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Lisinopril (CAS 519175-80-5): Reference Standard for Lisinopril Nitrosamine Impurity Analysis


N-Nitroso Lisinopril (CAS 519175-80-5) is a nitrosamine drug substance-related impurity (NDSRI) of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril, with molecular formula C21H30N4O6 and molecular weight 434.5 g/mol [1]. It forms via nitrosation of the secondary amine present in Lisinopril and is categorized by FDA as a Potency Category 5 NDSRI with a recommended acceptable intake (AI) limit of 1500 ng/day . The compound serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Lisinopril pharmaceutical manufacturing .

Why N-Nitroso Lisinopril Reference Standards Cannot Be Substituted with Other Nitrosamine Standards


N-Nitroso Lisinopril is an NDSRI structurally unique to Lisinopril, and its analytical behavior differs substantially from small-molecule nitrosamines (e.g., NDMA, NDEA) and from NDSRIs of other ACE inhibitors. Regulatory classification directly reflects this differentiation: N-Nitroso Lisinopril is designated FDA Potency Category 5 (AI 1500 ng/day) and reclassified by EMA as a Non-Mutagenic Impurity (NMI) based on structure-activity relationship (SAR) and physicochemical features [1], whereas small-molecule nitrosamines such as NDMA and NDEA are Category 1/2 with AIs of 26–100 ng/day [2]. Generic substitution with non-structurally matched nitrosamine standards introduces unacceptable risk of inaccurate quantification, failed method validation, and regulatory non-compliance during ANDA/NDA submissions.

Quantitative Differentiation: N-Nitroso Lisinopril vs. Closest Comparators


Regulatory Classification: EMA Non-Mutagenic Impurity (NMI) Reclassification

N-Nitroso Lisinopril was reclassified by EMA as a Non-Mutagenic Impurity (NMI) effective May 1, 2024, based on structure-activity relationship and physicochemical features [1]. This NMI classification removes it from the cohort of concern (CoC) for nitrosamines and permits control under ICH Q3B rather than requiring stringent nitrosamine-specific AI limits [1]. In contrast, NDMA and NDEA remain classified as probable human carcinogens (IARC Group 2A) requiring compound-specific AI limits in the low ng/day range [2].

Regulatory toxicology Nitrosamine risk assessment Genotoxicity classification

FDA Acceptable Intake (AI) Limit: 1500 ng/day vs. Small-Molecule Nitrosamines

N-Nitroso Lisinopril is assigned FDA Potency Category 5 with a recommended acceptable intake (AI) limit of 1500 ng/day under the CPCA framework . This AI is 15-fold higher than Category 2 NDSRIs (100 ng/day) and over 57-fold higher than Category 1 small-molecule nitrosamines (26 ng/day) [1]. The higher AI reflects the compound's predicted lower carcinogenic potency based on structural features that impede metabolic activation [2].

Pharmaceutical impurity control FDA compliance NDSRI potency categorization

Ames Mutagenicity: Non-Mutagenic Classification Supported by Enhanced Ames Test

N-Nitroso Lisinopril and structurally related ACE inhibitor nitrosamines (e.g., nitroso-ramipril) are concluded to be non-mutagenic and non-carcinogenic based on computational, in vitro, and in vivo methods including the Enhanced Ames Test (EAT) [1]. This contrasts with small-molecule nitrosamines such as NDMA and NDEA, which demonstrate clear positive mutagenicity in standard and enhanced Ames assays and are associated with carcinogenicity in rodent studies [2].

Genotoxicity testing Enhanced Ames test NDSRI safety assessment

LOQ for N-Nitroso Lisinopril: 10 µg/kg via HPLC-MS/MS

Validated analytical methods for N-Nitroso Lisinopril achieve a limit of quantification (LOQ) of 10 µg/kg (10 ppb) using extraction followed by HPLC-MS/MS [1]. For comparison, NDMA and NDEA detection methods in Lisinopril API achieve LODs of 4.7 ng/mL and 0.04 ng/mL respectively [2]. The 10 µg/kg LOQ for N-Nitroso Lisinopril is analytically sufficient given the 1500 ng/day AI limit, whereas the lower LODs required for NDMA/NDEA reflect their substantially lower AI limits (26–100 ng/day) [3].

Analytical method validation LC-MS/MS Trace impurity quantification

Molecular Weight: 434.5 g/mol vs. Small-Molecule Nitrosamines

N-Nitroso Lisinopril has a molecular weight of 434.5 g/mol and an XLogP3 of -0.2, indicating high polarity and substantial molecular size [1]. In contrast, NDMA (74.08 g/mol, XLogP -0.57) and NDEA (102.14 g/mol, XLogP 0.44) are small, relatively non-polar molecules [2]. Larger molecular size, higher molecular weight, and increased electronic/steric factors tend to deactivate larger N-nitrosamines, contributing to reduced mutagenic potency [3].

Physicochemical properties NDSRI characterization Analytical method design

NDSRI 10–100× Lower Potency vs. Small-Molecule Nitrosamines

Based on modeling of physicochemical properties and mechanistic activation from quantum mechanical modeling, NDSRIs (including N-Nitroso Lisinopril as an ACE inhibitor NDSRI) are estimated to be 10–100-fold less potent compared with highly potent small-molecule nitrosamines such as NDMA or NDEA [1]. This class-level potency reduction supports the higher AI limits assigned to NDSRIs under the FDA CPCA framework [2].

Carcinogenic potency NDSRI risk assessment Read-across analysis

Validated Application Scenarios for N-Nitroso Lisinopril Reference Standard


Lisinopril ANDA/NDA Submission: Nitrosamine Impurity Method Validation

N-Nitroso Lisinopril reference standard is essential for developing and validating LC-MS/MS analytical methods for quantifying this specific NDSRI in Lisinopril API and finished drug products. The validated LOQ of 10 µg/kg via HPLC-MS/MS [1] supports compliance with the FDA AI limit of 1500 ng/day . The compound's certified characterization data meets USP, EP, and FDA regulatory expectations for ANDA and NDA submissions.

Regulatory Risk Mitigation: Documentation of EMA NMI Reclassification

Manufacturers seeking to justify omission of N-Nitroso Lisinopril from routine specification testing can leverage the EMA reclassification as a Non-Mutagenic Impurity (NMI) effective May 1, 2024 [2]. Procurement of the certified reference standard supports documentation of batch analysis results demonstrating levels <10% of specification limits, enabling control under ICH Q3B rather than nitrosamine-specific AI limits [2].

Quality Control Release Testing for Lisinopril Commercial Production

N-Nitroso Lisinopril reference standard is used in routine QC release testing of Lisinopril API and drug products to ensure trace nitroso impurity levels remain within FDA and EMA safety limits . The compound's Potency Category 5 classification and 1500 ng/day AI limit provide a practical control threshold that analytical methods with 10 µg/kg LOQ can reliably quantify [1].

Nitrosamine Risk Assessment for Structurally Similar ACE Inhibitor NDSRIs

The documented non-mutagenicity of N-Nitroso Lisinopril, supported by Enhanced Ames Test data and computational/in vivo evaluation [3], serves as a read-across anchor for risk assessment of other structurally similar 'pril' NDSRIs. This evidence supports higher AI limits and ICH Q3B control strategies across the ACE inhibitor class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitroso Lisinopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.